molecular formula C7H6ClNO2 B15360030 1-(6-Chloro-2-hydroxypyridin-3-YL)ethan-1-one CAS No. 1260671-61-1

1-(6-Chloro-2-hydroxypyridin-3-YL)ethan-1-one

Cat. No.: B15360030
CAS No.: 1260671-61-1
M. Wt: 171.58 g/mol
InChI Key: OOOJOZZOJNGEHT-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-hydroxypyridin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a chloro group, a hydroxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-2-hydroxypyridin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 6-chloro-2-hydroxypyridine with acetic anhydride under acidic conditions. The reaction typically requires a catalyst, such as pyridine, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-2-hydroxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including esters and amides.

Scientific Research Applications

1-(6-Chloro-2-hydroxypyridin-3-yl)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloro-2-hydroxypyridin-3-yl)ethan-1-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 2-Hydroxypyridine

  • 6-Chloropyridine

  • 2-Hydroxy-6-methylpyridine

  • 5-Bromo-2-hydroxypyridine

Properties

CAS No.

1260671-61-1

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-acetyl-6-chloro-1H-pyridin-2-one

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-2-3-6(8)9-7(5)11/h2-3H,1H3,(H,9,11)

InChI Key

OOOJOZZOJNGEHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(NC1=O)Cl

Origin of Product

United States

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